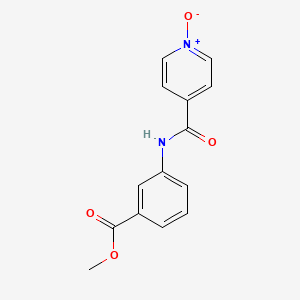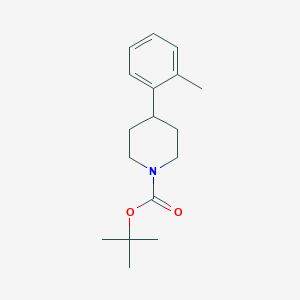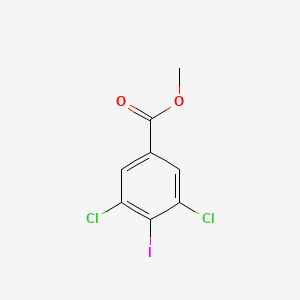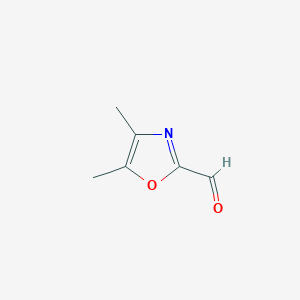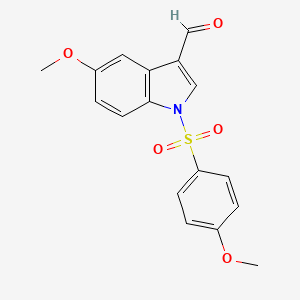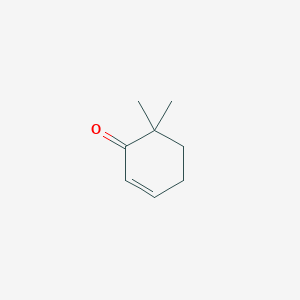
6,6-Dimethylcyclohex-2-enone
Overview
Description
6,6-Dimethylcyclohex-2-enone is an organic compound with the molecular formula C8H12O . It has a molecular weight of 124.18 and is also known by other names such as 2-Cyclohexen-1-one, 6,6-dimethyl- .
Synthesis Analysis
The synthesis of this compound has been explored in several studies. For instance, one study reported an efficient and practical synthesis of benzothiazine by K2S initiated sulfur insertion reaction with enaminones via electron catalysis . Another study reported the formation of 2,2′-(arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) (a tetraketone) via a simple procedure using 2-aminopyrazine as a catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexenone ring with two methyl groups attached to the same carbon . The InChI code for this compound is 1S/C8H12O/c1-8(2)6-4-3-5-7(8)9/h3,5H,4,6H2,1-2H3 .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used in the synthesis of benzothiazine derivatives under transition metal-free conditions . Another study reported the photocycloaddition of this compound to ethylidenemalononitrile .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 124.18 .Scientific Research Applications
1. Anticancerous Properties and Bacterial Inhibition
A study by Kokila, Kiran, and Ramakrishna (2017) explored the anticancerous potential of derivatives of cyclohex-2-enone. They focused on the crystal structure and molecular docking studies with focal adhesion kinase (FAK) to evaluate its potential in cancer treatment. Their findings indicated that these compounds exhibit significant bacterial inhibition and hold promise as pharmaceutical agents due to their biological activities (Kokila, Kiran, & Ramakrishna, 2017).
2. Photoisomerization Studies
Childs, Hine, and Hung (1979) researched the photoisomerization of protonated 4,4-dimethylcyclohex-2-enone. They discovered that upon irradiation, it isomerizes to form different compounds, exhibiting both thermal and photochemical lability. This study contributes to the understanding of the photochemical behavior of cyclohex-2-enone derivatives (Childs, Hine, & Hung, 1979).
3. Tautomerization in Chemical Synthesis
Kikta and Bieron (1976) investigated the tautomerization of 3-benzylamino-5,5-dimethylcyclohex-2-enone, highlighting its potential in chemical synthesis. They utilized nuclear magnetic resonance spectroscopy to observe the changing spectra during tautomerization, offering insights into the chemical processes involving cyclohex-2-enone derivatives (Kikta & Bieron, 1976).
4. Catalytic and Enzymatic Mechanisms
A study by van Axel Castelli et al. (2000) focused on the catalytic mechanisms involving cyclohex-2-enone derivatives. They examined how uranyl-salophen complexes catalyze the addition of benzenethiol to cyclohex-2-enones, revealing a high degree of substrate specificity and efficiency, akin to enzymatic processes (van Axel Castelli et al., 2000).
properties
IUPAC Name |
6,6-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)6-4-3-5-7(8)9/h3,5H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYIROCHSRBPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304112 | |
| Record name | 6,6-Dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6553-64-6 | |
| Record name | 6,6-Dimethyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6553-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-dimethylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



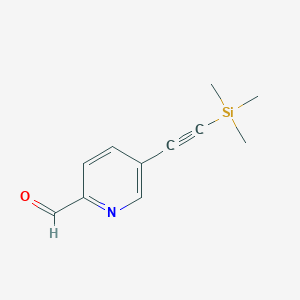
![Carbamic acid, [[(4-nitrophenyl)sulfonyl]oxy]-, phenylmethyl ester](/img/structure/B3055487.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro-](/img/structure/B3055489.png)

![1-(pyridin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3055493.png)


